molecular formula C13H19NO B14387381 3-(2,6-Diethylpyridin-4-yl)butan-2-one CAS No. 88300-58-7

3-(2,6-Diethylpyridin-4-yl)butan-2-one

Cat. No.: B14387381
CAS No.: 88300-58-7
M. Wt: 205.30 g/mol
InChI Key: VFYWHEMAQBVOLU-UHFFFAOYSA-N
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Description

3-(2,6-Diethylpyridin-4-yl)butan-2-one is a ketone derivative featuring a pyridine ring substituted with two ethyl groups at the 2- and 6-positions and a butan-2-one moiety at the 4-position. Its pyridine core contributes to unique electronic properties, while the ethyl groups and ketone moiety influence solubility, steric effects, and reactivity.

Properties

CAS No.

88300-58-7

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

3-(2,6-diethylpyridin-4-yl)butan-2-one

InChI

InChI=1S/C13H19NO/c1-5-12-7-11(9(3)10(4)15)8-13(6-2)14-12/h7-9H,5-6H2,1-4H3

InChI Key

VFYWHEMAQBVOLU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=N1)CC)C(C)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Diethylpyridin-4-yl)butan-2-one typically involves the reaction of 2,6-diethylpyridine with butan-2-one under specific conditions. The reaction may require the use of catalysts and controlled temperature to ensure the desired product is obtained with high yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Diethylpyridin-4-yl)butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the reactions proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives .

Scientific Research Applications

3-(2,6-Diethylpyridin-4-yl)butan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,6-Diethylpyridin-4-yl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features of Comparable Compounds
Compound Name Core Structure Substituents/Functional Groups Key Properties/Applications Reference
3-(2,6-Diethylpyridin-4-yl)butan-2-one Pyridine + butan-2-one 2,6-diethyl, 4-butan-2-one Potential ligand, synthetic intermediate N/A
4-Phenylbut-3-en-2-one (Benzylidene acetone) Benzene + α,β-unsaturated ketone Phenyl, conjugated enone Fragrance, organic synthesis
4-Methyl-1-phenylpentan-2-one (Benzyl isobutyl ketone) Benzene + branched ketone Phenyl, isobutyl Solvent, flavoring agent
4-(p-Tolyl)butan-2-one Benzene + butan-2-one p-Tolyl (4-methylphenyl) Intermediate in polymer chemistry
4-(3-Ethoxy-4-hydroxyphenyl)butan-2-one Substituted benzene + butan-2-one 3-ethoxy-4-hydroxyphenyl Antimicrobial applications (patented)
Key Observations :

Ethyl substituents at the 2- and 6-positions on the pyridine ring enhance steric bulk compared to smaller substituents (e.g., methyl or hydroxyl/ethoxy groups in other compounds).

Ketone Functionality :

  • All compounds share a butan-2-one group, but its conjugation with other moieties varies. For example, 4-Phenylbut-3-en-2-one features an α,β-unsaturated ketone, enabling Michael addition reactions, whereas this compound lacks conjugation, favoring nucleophilic additions .

Substituent Effects: The 3-ethoxy-4-hydroxyphenyl group in 4-(3-Ethoxy-4-hydroxyphenyl)butan-2-one provides polar functional groups, enhancing solubility in polar solvents and antimicrobial activity .

Physicochemical and Functional Comparisons

Electronic and Steric Properties :
  • Pyridine vs. For instance, 4-(p-Tolyl)butan-2-one’s methyl group activates the benzene ring toward electrophiles, while the pyridine ring in the target compound may direct reactions to specific positions .
  • Ethyl vs. Methyl/Polar Groups : The diethyl substituents in this compound create significant steric hindrance, which could impede coordination with metal ions compared to less bulky analogs like 4-Phenylbut-3-en-2-one.

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